2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole
Description
Properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-6-8-7-14-9(11)12-8/h7H,6H2,1-5H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZBIUXXDBHULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Protected α-Chloroketone Precursors
A critical step is preparing α-chloroketones with TBDMS-protected hydroxymethyl groups. For instance, chlorination of diketene in methylene chloride at C to C yields 4-chloroacetoacetyl chloride, which can be modified to introduce the silyl group. Alternatively, reacting hydroxymethylacetone with TBDMS-Cl in the presence of imidazole generates the protected ketone, which is subsequently chlorinated using thionyl chloride.
Cyclization with Thiourea
The protected α-chloroketone is reacted with thiourea in a biphasic system (e.g., methylene chloride and water) at C to C. This controlled temperature prevents decarboxylation and ensures high regioselectivity. After 25 minutes of dropwise addition, the mixture is stirred at C–C to complete the cyclization, yielding the 2-aminothiazole derivative.
Post-Cyclization Silylation of Hydroxymethyl-Thiazoles
An alternative approach involves synthesizing 4-hydroxymethyl-2-aminothiazole first, followed by silylation.
Formation of 4-Hydroxymethyl-2-Aminothiazole
4-Hydroxymethyl-2-aminothiazole is synthesized via Hantzsch reaction using α-chloroketones like chloroacetylmethanol. However, this intermediate is unstable in solution, necessitating immediate silylation.
TBDMS Protection
The hydroxymethyl group is protected by reacting the thiazole with tert-butyldimethylsilyl chloride (TBDMS-Cl) in dichloromethane, using imidazole as a base. This step proceeds at C–C with a 65%–92% yield, depending on the solvent and stoichiometry.
Cycloaddition and Functional Group Interconversion
Recent methods leverage cycloaddition reactions to build the thiazole ring while introducing the silyl group.
[4 + 2] Cycloaddition with Nitroalkenes
4-Alkenyl-2-aminothiazoles, synthesized from dichlorobutanone and thiourea derivatives, undergo cycloaddition with nitroalkenes to form bicyclic intermediates. Subsequent deprotection and reduction yield TBDMS-thiazole. For example, 2-dimethylamino-4-vinylthiazole is dehydrohalogenated and functionalized with TBDMS-O-methyl groups.
Reductive Amination and Silylation
In a modified route, 4-nitrothiazoles are reduced to amines using catalytic hydrogenation or tin(II) chloride. The resulting amine is then silylated under mild conditions, avoiding side reactions.
Optimization Strategies and Reaction Conditions
Challenges and Recent Advances
Stability of Intermediates
The hydroxymethyl-thiazole intermediate is prone to decarboxylation and oxidation. Solutions include in-situ silylation and low-temperature processing.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a vital intermediate in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical transformations, making it a versatile reagent in organic chemistry.
- Reactivity : The tert-butyldimethylsilyloxy group enhances the compound's steric properties, influencing its reactivity in substitution and addition reactions. This enables researchers to explore new synthetic pathways and develop novel compounds with desired functionalities.
Biology
- Antimicrobial Activity : Studies indicate that derivatives of 2-amino-thiazoles exhibit significant antimicrobial properties. This compound is being investigated for its potential to combat bacterial and fungal infections by acting on specific biochemical pathways.
- Anticancer Properties : Research has highlighted the anticancer potential of compounds derived from 2-amino-thiazoles. These derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Medicine
- Therapeutic Agent Exploration : Ongoing research aims to evaluate the therapeutic applications of 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole in treating various diseases. Its biochemical interactions suggest potential roles in anti-inflammatory and analgesic therapies.
- Drug Development : The compound's unique properties make it a candidate for drug formulation, particularly in designing pharmaceuticals targeting specific diseases.
Industry
- Material Development : In industrial applications, this compound is utilized in developing new materials, particularly in the pharmaceutical and agrochemical sectors. Its ability to act as an intermediate enhances the efficiency of synthesizing active ingredients.
Similar Compounds
| Compound | Key Differences |
|---|---|
| 2-Amino-4-methylthiazole | Lacks the bulky tert-butyldimethylsilyloxy group |
| 2-Amino-4-ethylthiazole | Ethyl group instead of tert-butyldimethylsilyloxy |
Uniqueness
The presence of the bulky tert-butyldimethylsilyloxy group distinguishes this compound from its analogs, affecting its steric interactions and reactivity. This characteristic makes it valuable for studying steric effects in chemical reactions and designing new molecules with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Thiazole Derivatives
Thiazole derivatives are widely studied for their pharmacological relevance. Below is a detailed comparison of 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole with key analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Physicochemical Properties
- Lipophilicity: The TBDMS group significantly increases lipophilicity compared to ester-containing analogs (e.g., Methyl 2-(2-amino-thiazole)acetate), which exhibit polar ester moieties that enhance aqueous solubility .
- Crystal Packing: The tert-butyl analog in forms planar thiazole rings stabilized by π-π interactions (centroid distance: 3.536 Å), whereas Methyl 2-(2-amino-thiazole)acetate relies on N–H···O/N hydrogen bonds for crystal stabilization .
Reactivity and Functionalization
- Condensation Reactions: 2-Amino-4-phenylthiazole reacts with pyrazolinone derivatives to form fused heterocycles, a reactivity likely shared by the target compound due to the amino group’s nucleophilicity .
- Cyclization : Derivatives in undergo cyclization with thioglycolic acid to form thiazoles, a pathway that could be adapted for functionalizing the TBDMS-containing analog .
Biological Activity
2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole is a compound characterized by its thiazole ring, amino group, and tert-butyldimethylsilyloxy side chain. Its molecular formula is with a molecular weight of approximately 237.41 g/mol. The thiazole moiety is known for its diverse biological activities, making this compound a subject of interest for further research.
Structural Characteristics
The structural uniqueness of this compound can be attributed to the following features:
- Thiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.
- Amino Group : This functional group can participate in nucleophilic substitutions and is crucial for the compound's biological interactions.
- Silyloxy Group : The tert-butyldimethylsilyloxy group may undergo hydrolysis or serve as a site for further derivatization.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in scientific literature. However, its structural components suggest potential applications in various therapeutic areas:
- Antimicrobial Properties : Similar compounds within the thiazole class have demonstrated antibacterial and antifungal activities.
- Anticancer Potential : Thiazole derivatives are often explored for their cytotoxic effects against various cancer cell lines.
- Antiviral Activity : The compound may exhibit antiviral properties based on the known activities of related thiazoles.
Table 1: Comparison of Biological Activities of Thiazole Derivatives
Case Studies and Research Findings
Research into similar thiazole compounds has yielded promising results:
- Antibacterial Activity : Derivatives of 2-amino-thiazoles have shown significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) that were lower than standard antibiotics in several studies .
- Anticancer Studies : Various thiazole derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing cytotoxic effects that warrant further exploration .
Table 2: Summary of Case Studies on Thiazole Derivatives
Q & A
Q. What are the optimal synthetic routes for 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole?
Methodological Answer: The synthesis involves multi-step protocols, often leveraging nucleophilic substitution and silyl protection strategies. For example, a thiazole core can be functionalized via:
- Step 1: Reaction of a thiazole precursor with tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions (e.g., DMF, 0–25°C) to introduce the silyloxy group .
- Step 2: Amination at the 2-position using ammonia or a protected amine source, followed by deprotection if necessary.
Key conditions include:
| Parameter | Example Conditions | Reference |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), DMF | |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | |
| Temperature | 0°C to reflux (e.g., 80°C) | |
| Yield Optimization | Use of TBS triflate for silylation |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography: Resolves the 3D structure, including bond angles and silyl group orientation. For related thiazoles, single-crystal studies confirmed a planar thiazole ring with TBS groups adopting specific conformations .
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns. For example, the TBS group shows distinct signals at δ 0.1–0.3 ppm (Si-CH₃) and δ 0.9–1.1 ppm (tert-butyl) .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., m/z 300–350 for related derivatives) .
Advanced Research Questions
Q. How can researchers address low yields or diastereomeric mixtures during synthesis?
Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Optimization: Use DMAP or triethylamine to enhance silylation efficiency .
- Temperature Control: Gradual warming (e.g., 0°C → RT) minimizes side products .
- Chromatographic Separation: Diastereomers (e.g., syn/anti ratios of 1.2:1) can be resolved via silica gel columns with cyclohexane/ethyl acetate gradients .
Q. How should contradictory purity or spectral data be analyzed?
Methodological Answer: Discrepancies in purity (e.g., 5% vs. 98% in related compounds ) may stem from:
Q. What pharmacological mechanisms are plausible for this compound?
Methodological Answer: While direct data is limited, structural analogs (e.g., 2-aminothiazoles) show:
- Anticancer Activity: Inhibition of kinase pathways (e.g., EGFR) via thiazole-amide interactions .
- Antimicrobial Effects: Disruption of bacterial membrane synthesis (observed in triazole-thiazole hybrids) .
- Assay Design: Use in vitro cytotoxicity screens (e.g., MTT assays) and molecular docking to predict binding to viral proteases or kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
